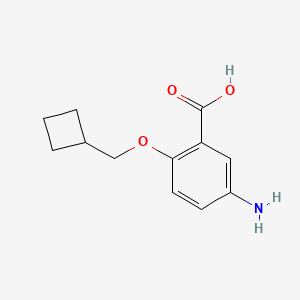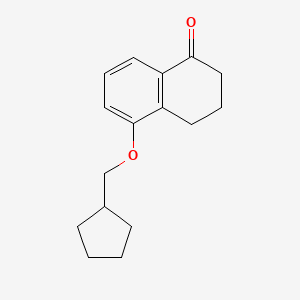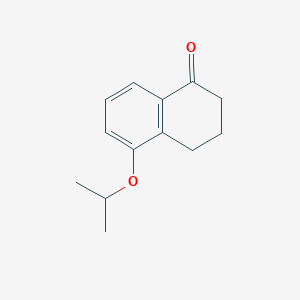![molecular formula C15H10O2 B7940646 3-([1,1'-Biphenyl]-4-YL)propiolic acid](/img/structure/B7940646.png)
3-([1,1'-Biphenyl]-4-YL)propiolic acid
概要
説明
3-([1,1'-Biphenyl]-4-YL)propiolic acid is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tyrosinase Inhibitors
Biphenyl-based compounds, including derivatives of 3-([1,1'-Biphenyl]-4-YL)propiolic acid, have shown significant anti-tyrosinase activities. They are comparable to standard inhibitors like kojic acid, suggesting potential applications in treatments involving pigmentation and skin disorders (Kwong et al., 2017).
Fatty Acid Amide Hydrolase Inhibitors
Alkylcarbamic acid biphenyl-3-yl esters, which are structurally related to this compound, have been found to be inhibitors of fatty acid amide hydrolase (FAAH). These compounds, including URB597, demonstrate analgesic, anxiolytic-like, and antidepressant-like properties in animal models (Mor et al., 2008).
Urease Inhibitors
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, synthesized from compounds structurally related to this compound, have shown potent inhibitory potential against urease enzyme, indicating potential for therapeutic applications (Nazir et al., 2018).
Corrosion Inhibition
Biphenyl based compounds, including those related to this compound, have been studied for their corrosion inhibition properties. They have shown potential in protecting mild steel from corrosion in acidic environments (Baskar et al., 2012).
Anti-Inflammatory and Analgesic Agents
Derivatives of 4-oxo-4-(biphenyl-4-yl)butanoic acid, structurally related to this compound, have shown good anti-inflammatory and analgesic activities in experimental models. Some of these compounds have a low ulcerogenic action and selectively inhibit COX-2, suggesting potential for safer anti-inflammatory treatments (Husain et al., 2009).
Antimicrobial Properties
Certain derivatives, such as 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, have been synthesized and tested for antimicrobial activity against several pathogenic fungi, indicating potential for developing new antifungal agents (Castellano et al., 2003).
Drug Metabolism Studies
Biphenyl-based compounds like LY451395, a biaryl-bis-sulfonamide and potent potentiator of AMPA receptors, have been studied using biocatalysis for preparing mammalian metabolites. This demonstrates an application in drug metabolism and pharmacokinetic studies (Zmijewski et al., 2006).
Angiotensin II Receptor Antagonists
A new series of 5-(biphenyl-4-ylmethyl)pyrazoles, structurally similar to this compound, have been synthesized and shown to be potent angiotensin II antagonists, with applications in treating hypertension (Almansa et al., 1997).
特性
IUPAC Name |
3-(4-phenylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPVLFGHHYWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

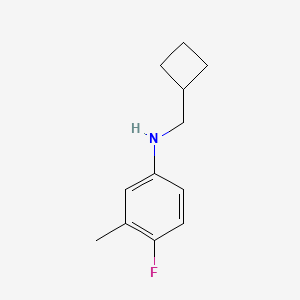
![1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one](/img/structure/B7940576.png)
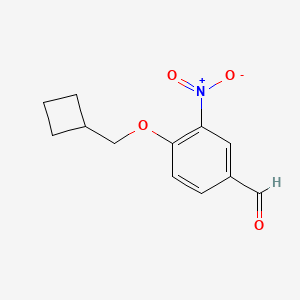
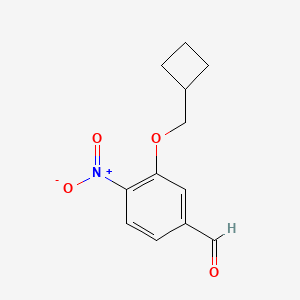
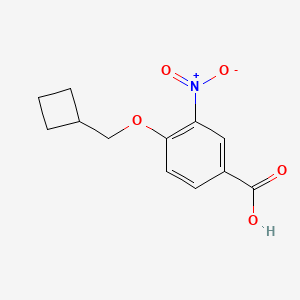
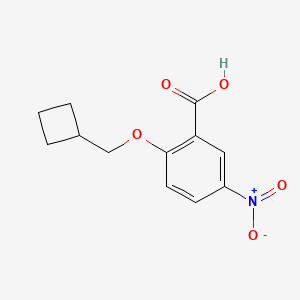
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B7940604.png)
![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanol](/img/structure/B7940609.png)


